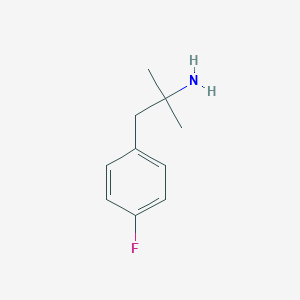

1-(4-Fluorophenyl)-2-methylpropan-2-amine

Description

Contextualization within Amphetamine-Type Stimulants and Novel Psychoactive Substances (NPS)

1-(4-fluorophenyl)-2-methylpropan-2-amine is structurally related to amphetamine, a well-known central nervous system (CNS) stimulant. nih.gov The core structure is a phenethylamine (B48288) skeleton, which is characteristic of a large class of psychoactive compounds. Specifically, it is an analog of phentermine (α,α-dimethylphenethylamine). The introduction of a fluorine atom at the para position of the phenyl ring creates 4-fluoro-α,α-dimethylphenethylamine, the formal name for the compound .

This structural similarity places it in the broad category of amphetamine-type stimulants. Furthermore, it can be considered within the scope of Novel Psychoactive Substances (NPS). NPS are compounds, often synthetic, that are designed to mimic the effects of controlled drugs while circumventing existing legal regulations. researchgate.net Many NPS are derivatives of established psychoactive compounds, with slight molecular modifications, such as the addition of a halogen atom like fluorine. chemicalbook.com

Its close structural isomer, 4-fluoroamphetamine (4-FA), is a well-documented NPS known for its stimulant and entactogenic effects. nih.gov Research into 4-FA indicates that it acts as a releasing agent and reuptake inhibitor of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov Given the structural parallels, this compound is of interest to forensic chemists who monitor the emergence of new synthetic drugs. The hydrochloride salt of the compound is noted for its stability, making it suitable for use as an analytical reference standard in forensic laboratories. cmdm.tw

Significance of Research on Fluorinated Amine Compounds in Medicinal and Forensic Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. synquestlabs.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance the pharmacological profiles of drug candidates. synquestlabs.com Introducing fluorine can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. researchgate.net Fluorination can also alter a compound's lipophilicity and pKa, which can improve its absorption, distribution, and ability to cross the blood-brain barrier. mdpi.com These modifications can lead to increased binding affinity for target proteins and enhanced therapeutic efficacy. synquestlabs.comnih.gov Approximately 20% of all pharmaceutical drugs contain at least one fluorine atom, highlighting the significance of this strategy in drug development.

In forensic chemistry, the rise of fluorinated compounds is directly linked to the proliferation of "designer drugs" or NPS. researchgate.net Forensic laboratories are tasked with identifying these novel substances in seized materials. The presence of fluorine can pose analytical challenges, requiring specific techniques to differentiate between positional isomers (e.g., 2-fluoro, 3-fluoro, or 4-fluoro substituted compounds). cmdm.tw The development of reference standards and robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy, is crucial for the accurate identification of these substances in forensic casework. cmdm.tw

Chemical Compound Data

Below is a table of the chemical properties for this compound.

| Property | Value |

| CAS Number | 1200-27-7 |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-α,α-dimethylphenethylamine |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITFIYFVPMQJOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333787 |

Source

|

| Record name | 1-(4-fluorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-27-7 |

Source

|

| Record name | 1-(4-fluorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)-2-methyl-2-aminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 2 Methylpropan 2 Amine and Its Analogs

Influence of the Para-Fluorination on Biological Activity and Metabolic Stability

The introduction of a fluorine atom at the para-position of the phenyl ring has a marked effect on the biological activity and metabolic stability of phenethylamine (B48288) compounds. This substitution alters the electronic properties of the aromatic ring and can influence how the molecule interacts with its biological targets.

In the case of amphetamine analogs, para-fluorination has been shown to increase the compound's potency at the serotonin (B10506) transporter (SERT) relative to the dopamine (B1211576) transporter (DAT). frontiersin.org This shift in selectivity towards SERT is a common feature of para-halogenated amphetamines and can result in a pharmacological profile that is intermediate between a classical stimulant and a serotonin-releasing agent. nih.govyoutube.compsychonautwiki.org For instance, 4-fluoroamphetamine (4-FA) demonstrates a greater serotonin-releasing capacity compared to amphetamine. ljmu.ac.uk Studies on phenethylamine derivatives and their affinity for the 5-hydroxytryptamine type 2A (5-HT2A) receptor have also indicated that halogen groups at the para position can have a positive effect on binding affinity. researchgate.netkoreascience.krbiomolther.org

From a metabolic standpoint, the carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. wikipedia.org The para-fluorination of a phenethylamine can therefore block aromatic hydroxylation at that position, a common metabolic pathway for this class of compounds. This resistance to metabolism can lead to a longer duration of action and altered pharmacokinetic properties. researchgate.net While this can enhance the metabolic stability of the molecule, it is important to note that para-halogenation has also been associated with increased cytotoxicity in some studies. frontiersin.orgnih.gov

Table 1: Comparative Monoamine Transporter Inhibition of Amphetamine and its Para-Halogenated Analogs

| Compound | DAT IC50 (μM) | SERT IC50 (μM) | SERT/DAT Ratio |

| Amphetamine | 1.6 - 6.6 | 54 | ~8 - 34 |

| 4-Fluoroamphetamine | ~1.6 - 6.6 | ~5.4 | ~0.8 - 3.4 |

| 4-Chloroamphetamine | ~1.6 - 6.6 | ~0.5 | ~0.08 - 0.3 |

Data compiled from studies on para-halogenated amphetamines and methcathinones. frontiersin.org The ranges reflect the variability in experimental conditions and assays.

Impact of Methyl Substitutions and Stereochemistry on Pharmacological Profiles

The addition of methyl groups to the ethylamine (B1201723) side chain of a phenethylamine can significantly alter its pharmacological profile. In 1-(4-fluorophenyl)-2-methylpropan-2-amine, the presence of two methyl groups at the alpha-carbon (the carbon adjacent to the amine group) is a key structural feature. This α,α-dimethyl substitution is also found in the compound phentermine. wikipedia.org

This gem-dimethyl substitution sterically hinders the amine group, which can protect it from metabolism by monoamine oxidase (MAO). This can lead to increased oral bioavailability and a longer duration of action compared to compounds without this substitution. The α,α-dimethyl configuration also influences the compound's interaction with monoamine transporters, generally leading to a profile of a norepinephrine-dopamine releasing agent with weaker effects on serotonin. wikipedia.org

Stereochemistry plays a crucial role in the activity of many phenethylamine derivatives. While this compound is a chiral molecule, the specific activities of its enantiomers are not extensively documented in publicly available literature. However, in the broader class of phenethylamines, it is well-established that the stereochemistry at the alpha-carbon can have a profound impact on potency and selectivity. For many amphetamine-like compounds, the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. nih.govwikipedia.org Docking studies with other phenethylamine derivatives have also shown that different stereoisomers can adopt distinct binding poses within the active site of transporters like DAT, leading to differences in their inhibitory activity. nih.govbiomolther.orgbiomolther.org

Table 2: Influence of Methyl Substitution on Phenethylamine Properties

| Substitution | Example Compound | Key Pharmacological Effects |

| α-methyl | Amphetamine | Increases stimulant properties, provides some protection against MAO. |

| α,α-dimethyl | Phentermine | Further increases resistance to MAO, primarily a norepinephrine-dopamine releasing agent. wikipedia.org |

| N-methyl | Methamphetamine | Increases lipid solubility and CNS potency compared to amphetamine. nih.govsanalake.comresearchgate.net |

Comparative SAR Analysis with Related Phenethylamine Derivatives

To fully understand the structure-activity relationship of this compound, it is useful to compare it with other well-known phenethylamine derivatives such as amphetamine, methamphetamine, and 4-fluoroamphetamine.

Compared to amphetamine, the subject compound has two key modifications: para-fluorination and an additional alpha-methyl group. As discussed, the para-fluorine atom is expected to increase serotonergic activity and metabolic stability. The additional alpha-methyl group, creating a gem-dimethyl configuration, is likely to further enhance metabolic stability by sterically hindering the amine group from enzymatic degradation.

In comparison to methamphetamine, which has a methyl group on the nitrogen atom (N-methyl), this compound is a primary amine. The N-methylation of amphetamine to methamphetamine significantly increases its lipophilicity, allowing for more rapid and extensive penetration of the blood-brain barrier, which contributes to its greater potency. nih.govsanalake.comresearchgate.net The subject compound, lacking this N-alkylation, would be expected to have different pharmacokinetic properties.

When compared with 4-fluoroamphetamine (4-FA), the primary structural difference is the presence of the second alpha-methyl group in this compound. While both share the para-fluoro substitution and its associated increase in serotonergic activity, the gem-dimethyl group in the subject compound would likely result in a different potency and duration of action due to steric and metabolic factors. The subjective effects of 4-FA have been described as being intermediate between those of amphetamine and MDMA, a characteristic attributed to its mixed dopamine and serotonin releasing properties. nih.govyoutube.compsychonautwiki.org

Table 3: Structural and Pharmacological Comparison of Selected Phenethylamines

| Compound | Phenyl Ring Substitution | Alpha-Carbon Substitution | Amine Substitution | Primary Mechanism of Action |

| Amphetamine | Unsubstituted | α-methyl | Primary | Norepinephrine-Dopamine Releasing Agent |

| Methamphetamine | Unsubstituted | α-methyl | N-methyl (Secondary) | Potent Norepinephrine-Dopamine Releasing Agent |

| 4-Fluoroamphetamine | 4-Fluoro | α-methyl | Primary | Mixed Dopamine-Serotonin Releasing Agent |

| This compound | 4-Fluoro | α,α-dimethyl | Primary | Putative Mixed Monoamine Releasing Agent |

Pharmacological Investigations of 1 4 Fluorophenyl 2 Methylpropan 2 Amine

Neuropharmacological Mechanisms of Action

The neuropharmacological effects of 1-(4-fluorophenyl)-2-methylpropan-2-amine are primarily understood through its interaction with monoamine neurotransmitter systems in the central nervous system. These interactions involve the release of key neurotransmitters and binding to specific receptor targets.

Neurotransmitter Release Profiles (Serotonin, Dopamine (B1211576), Norepinephrine)

Studies on the releasing effects of this compound at the primary monoamine transporters—serotonin (B10506) (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET)—have provided quantitative insights into its mechanism of action. In vitro experiments using rat brain synaptosomes have determined the half-maximal effective concentrations (EC₅₀) for the release of each neurotransmitter.

The compound demonstrates a potent ability to release dopamine and norepinephrine, with a less pronounced effect on serotonin release. This profile suggests a strong stimulant action primarily mediated through the dopaminergic and noradrenergic systems. The selectivity for dopamine and norepinephrine release over serotonin is a key characteristic that distinguishes its pharmacological effects from other stimulants that may have a more balanced or serotonin-dominant profile.

| Neurotransmitter Transporter | EC₅₀ (nM) |

|---|---|

| Serotonin (SERT) | 1,530 |

| Dopamine (DAT) | 41 |

| Norepinephrine (NET) | 73 |

Receptor Binding Affinities and Molecular Target Interactions

The interaction of this compound with various central nervous system receptors has been characterized through radioligand binding assays. These assays measure the affinity of the compound for a wide range of receptors, providing a broader understanding of its potential molecular targets beyond the monoamine transporters.

The binding profile indicates that this compound has a relatively low affinity for a wide array of receptors, with Ki values generally in the micromolar range. This suggests that its primary mechanism of action is likely not direct receptor agonism or antagonism but rather its function as a monoamine releasing agent. The lack of significant binding to major neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors underscores the specificity of its action on the respective transporters.

| Receptor | Ki (nM) |

|---|---|

| 5-HT₁ₐ | >10,000 |

| 5-HT₂ₐ | >10,000 |

| 5-HT₂𝒸 | >10,000 |

| Dopamine D₁ | >10,000 |

| Dopamine D₂ | >10,000 |

| α₁-Adrenergic | >10,000 |

| α₂-Adrenergic | >10,000 |

| Histamine H₁ | >10,000 |

Effects on Central Nervous System Function

The functional consequences of the neurochemical actions of this compound manifest as distinct effects on the central nervous system (CNS). Animal models are crucial in elucidating these in vivo effects, which are consistent with its profile as a potent dopamine and norepinephrine releaser.

In behavioral pharmacology studies, administration of this compound in rodents leads to a significant increase in locomotor activity. This hyperactivity is a classic indicator of central stimulant effects and is primarily attributed to the enhanced dopaminergic and noradrenergic signaling in brain regions that regulate motor control and arousal. The observed stimulant properties are dose-dependent and reflect the compound's ability to amplify the physiological effects of dopamine and norepinephrine.

Comparative Pharmacology with Other Stimulants and Novel Psychoactive Substances (NPS)

The pharmacological profile of this compound can be better understood when compared to other well-characterized stimulants and novel psychoactive substances. Structurally, it is a fluorinated analog of methamphetamine. The addition of a fluorine atom to the phenyl ring can significantly alter the pharmacological properties of a compound, including its potency and selectivity for different monoamine transporters.

Compared to amphetamine, this compound exhibits a similar, potent releasing action at the dopamine and norepinephrine transporters. However, the influence of the fluorine substitution can modulate its interaction with the serotonin transporter, often leading to a different ratio of dopamine/norepinephrine to serotonin activity. This can translate to subtle differences in their behavioral and subjective effects.

In the broader context of novel psychoactive substances, many synthetic cathinones and phenethylamines are designed to mimic the effects of classic stimulants. The specific neurochemical profile of this compound, with its strong preference for dopamine and norepinephrine release, places it within the category of psychomotor stimulants. Its pharmacological actions are more aligned with compounds that produce alertness, increased energy, and locomotor stimulation, rather than those with significant empathogenic or hallucinogenic properties, which are typically associated with more potent serotonin-releasing agents.

In Vitro Pharmacological Assays and Models for Activity Assessment

The characterization of the pharmacological activity of this compound relies on a variety of in vitro assays and models. These experimental systems allow for a detailed investigation of its molecular mechanisms of action in a controlled environment.

One of the primary in vitro methods used is the synaptosome preparation . Synaptosomes are isolated nerve terminals that retain their functional machinery for neurotransmitter uptake and release. By using synaptosomes from specific brain regions rich in dopamine, norepinephrine, or serotonin terminals, researchers can directly measure the ability of a compound to evoke the release of these neurotransmitters. These assays often employ radiolabeled neurotransmitters or their analogs to quantify the extent of release, from which EC₅₀ values can be derived.

Radioligand binding assays are another critical in vitro tool. These assays utilize cell membranes that have been engineered to express specific receptor subtypes. By competing with a radiolabeled ligand for binding to these receptors, the affinity (Ki) of the test compound for a wide range of targets can be determined. This provides a comprehensive overview of the compound's potential off-target effects and helps to confirm the specificity of its primary mechanism of action.

Furthermore, cell-based functional assays using cell lines that stably or transiently express monoamine transporters (e.g., HEK-293 cells) are employed to study the interaction of compounds with these transporters in a more simplified system than synaptosomes. These assays can measure both the inhibition of neurotransmitter uptake and the induction of transporter-mediated efflux (release), providing further details on the compound's functional activity as either a reuptake inhibitor or a releasing agent.

Metabolism and Pharmacokinetics of 1 4 Fluorophenyl 2 Methylpropan 2 Amine

Biotransformation Pathways and Metabolite Identification

The biotransformation of xenobiotics, including compounds like 1-(4-fluorophenyl)-2-methylpropan-2-amine, generally occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov For amphetamine and its analogs, Phase I reactions are predominant, preparing the molecule for easier excretion. nih.gov

Based on the metabolism of the closely related 4-fluoroamphetamine (4-FA), the primary biotransformation pathways for this compound are expected to involve hydroxylation. nih.govresearchgate.net One potential major pathway is aromatic hydroxylation, where a hydroxyl group is added to the phenyl ring. nih.gov Another significant pathway is aliphatic hydroxylation, specifically at the beta-position of the propane (B168953) chain, leading to the formation of a propanolamine (B44665) derivative. nih.govresearchgate.net

For 4-FA, studies have identified two main metabolic pathways resulting in three metabolites: two diastereomers of 4-fluorophenylpropanolamine and one ring-hydroxylated 4-FA, which is largely conjugated. nih.govresearchgate.net It is plausible that this compound would undergo similar transformations. The presence of two methyl groups on the alpha-carbon in this compound might influence the rate and extent of these reactions compared to 4-FA, which has a single methyl group at that position.

Phase II metabolism typically involves the conjugation of the metabolites produced in Phase I with endogenous molecules to increase their water solubility and facilitate renal excretion. nih.gov For fluorinated amphetamines, the hydroxylated metabolites can undergo glucuronidation or sulfation. cambridge.org

Table 1: Predicted Metabolites of this compound based on 4-Fluoroamphetamine Metabolism

| Predicted Metabolite | Metabolic Pathway |

| 4-Hydroxy-1-(4-fluorophenyl)-2-methylpropan-2-amine | Aromatic Hydroxylation (Phase I) |

| 1-(4-Fluorophenyl)-2-methyl-2-aminopropan-1-ol | Aliphatic Hydroxylation (Phase I) |

| Glucuronide/Sulfate Conjugates of Hydroxylated Metabolites | Glucuronidation/Sulfation (Phase II) |

Role of Cytochrome P450 Enzymes in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the Phase I metabolism of a vast number of drugs and foreign compounds. nih.govnih.gov For amphetamine and its derivatives, the CYP2D6 isoenzyme plays a crucial role in their metabolism. cambridge.orgnih.govclinpgx.org

CYP2D6 is known to be involved in the formation of 4-hydroxy-amphetamine. clinpgx.org Given the structural similarities, it is highly probable that CYP2D6 is also the primary enzyme responsible for the aromatic hydroxylation of this compound. The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in the metabolism of its substrates. clinpgx.org Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can affect the plasma concentrations and duration of action of drugs metabolized by this enzyme. cambridge.org

While CYP2D6 is the major player, other CYP isoenzymes may have minor roles in the metabolism of amphetamine analogs. clinpgx.org However, for fluorinated amphetamines, the focus of metabolic studies has predominantly been on the contribution of CYP2D6. cambridge.orgnih.gov

Pharmacokinetic Parameter Analysis, including Metabolic Stability

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. Due to the lack of specific data for this compound, the pharmacokinetic profile of 4-fluoroamphetamine (4-FA) provides the most relevant comparison.

Studies on 4-FA have shown that its pharmacokinetic properties are similar to those of amphetamine. nih.govresearchgate.net After oral administration, maximum serum concentrations of 4-FA are typically reached in about 2 hours. nih.govfederalregister.gov The elimination half-life of 4-FA shows considerable variation among individuals, ranging from approximately 5.5 to 16.8 hours, with an average of about 8-9 hours. nih.govresearchgate.netfederalregister.gov This variability is likely influenced by factors such as urinary pH and genetic differences in CYP2D6 activity. cambridge.org

The metabolic stability of a compound is a measure of how susceptible it is to biotransformation. Compounds that are rapidly metabolized generally have a shorter half-life and duration of action. The stability of this compound in the presence of liver microsomes or hepatocytes has not been reported. However, the alpha,alpha-dimethyl substitution in this compound, compared to the single alpha-methyl group in 4-FA, could potentially increase its metabolic stability by sterically hindering access of metabolic enzymes to the amine group and adjacent carbons. This could theoretically lead to a longer half-life compared to 4-FA.

Table 2: Pharmacokinetic Parameters of 4-Fluoroamphetamine (as a surrogate for this compound)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | nih.govfederalregister.gov |

| Elimination Half-life (t1/2) | 8-9 hours (range: 5.5-16.8 hours) | nih.govresearchgate.netfederalregister.gov |

In Vitro and In Vivo Metabolic Stability Studies

In vitro metabolic stability studies are crucial in early drug development to predict the in vivo clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. europa.eu Such studies provide data on the intrinsic clearance and can help in identifying the primary metabolic pathways and the enzymes involved. europa.eu

In vivo studies in animal models and humans are necessary to confirm the metabolic pathways and pharmacokinetic parameters observed in vitro. These studies involve the administration of the compound and subsequent analysis of biological samples (e.g., blood, urine) to identify and quantify the parent compound and its metabolites. europa.eu

Currently, there are no published in vitro or in vivo metabolic stability studies specifically for this compound. Research on related compounds, such as certain alicyclic amines, has demonstrated the importance of structural modifications in improving metabolic stability. nih.gov The development and publication of such studies for this compound would be essential to accurately characterize its metabolic profile and pharmacokinetic behavior. The study of fluorinated amphetamine analogs has shown that metabolites can be identified and quantified in urine samples following controlled administration. nih.govresearchgate.net

Analytical Chemistry of 1 4 Fluorophenyl 2 Methylpropan 2 Amine

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4-FMA, allowing for its separation from complex mixtures, including biological matrices and seizure samples which may contain isomers or other related substances.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile compounds like 4-FMA. nih.gov The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column, before being fragmented and detected by a mass spectrometer. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a chemical fingerprint for identification.

For 4-FMA, electron ionization (EI) is typically used, yielding a mass spectrum with several key identifying ions. swgdrug.org However, the differentiation of positional isomers (e.g., 2-FMA, 3-FMA, and 4-FMA) can be challenging with GC-MS alone, as they often exhibit similar retention times and nearly identical mass spectra. researchgate.net To overcome this, derivatization techniques are often employed. Acylating reagents such as heptafluorobutyric anhydride (HFBA) can be used to create derivatives that may offer improved chromatographic separation and more distinctive mass spectra. oup.comjfda-online.com Careful selection of ions and adherence to strict chromatographic and spectral acceptance criteria are necessary to ensure the accuracy of GC-MS methods. oup.com

A typical GC-MS method for the analysis of 4-FMA is detailed in the table below. swgdrug.org

Table 1: GC-MS Parameters for 1-(4-Fluorophenyl)-2-methylpropan-2-amine Analysis

| Parameter | Value |

|---|---|

| Instrument | Agilent Gas Chromatograph with MS Detector |

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C for 1.0 min, then ramp to 300°C at 12°C/min, hold for 9.0 min |

| Injection | 1 µL, Split Ratio = 20:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | 4.492 min |

Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for the analysis of many drugs of abuse, including 4-FMA. nih.gov It is particularly advantageous for compounds that are thermally labile or not easily volatilized. A key benefit of LC-MS is that it often allows for the direct analysis of aqueous samples without the need for derivatization, which is frequently required for GC-MS. nih.gov

In LC, 4-FMA is separated on a stationary phase using a liquid mobile phase. wa.gov The separation of 4-FMA from its positional isomers has been successfully demonstrated using a phenyl-based column. imtakt.com

For enhanced sensitivity and selectivity, especially in complex biological matrices like blood or urine, tandem mass spectrometry (LC-MS/MS) is employed. nih.govwa.gov This technique involves the selection of a specific precursor ion for 4-FMA, its fragmentation, and the subsequent monitoring of characteristic product ions. This process significantly reduces background noise and improves detection limits. wa.gov High-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, which can further confirm the elemental composition of the molecule and help distinguish it from other compounds with the same nominal mass.

Table 2: LC-MS Parameters for Isomeric Separation of Fluoromethamphetamines

| Parameter | Value |

|---|---|

| Column | Unison UK-Phenyl, 150 x 3 mm |

| Mobile Phase | Methanol / Acetonitrile / 10mM Ammonium Formate (pH 3.5) = 9 / 1 / 90 |

| Flow Rate | 0.4 mL/min |

| Temperature | 40°C |

| MS Detection | ESI, positive mode |

High Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purity assessment of pharmaceutical compounds. nih.gov For 4-FMA, a reversed-phase HPLC method is typically suitable. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The purity of a 4-FMA sample can be determined by analyzing the chromatogram for the presence of extraneous peaks.

UV-Visible spectroscopy is a common detection method for HPLC. nih.gov The detector measures the absorbance of the eluent at a specific wavelength as it exits the column. For 4-FMA, a detection wavelength of 264 nm is appropriate, corresponding to its maximum UV absorbance. swgdrug.org A Diode Array Detector (DAD) can provide even more information by acquiring a full UV spectrum at each point in the chromatogram, which can be used to assess peak purity and aid in the identification of impurities. nih.gov The intrinsic fluorescence of some amphetamine-type substances can also be exploited for highly sensitive detection using a fluorescence detector. doi.org

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-4-FMA and (S)-4-FMA. bu.edu Distinguishing between these enantiomers is important as they can have different pharmacological effects. Chiral chromatography is the primary method for their separation and quantification.

Two main strategies are used for the chiral separation of amphetamine-type compounds:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. dea.gov CSPs based on cyclodextrins or macrocyclic glycopeptides (e.g., vancomycin) have been used for the separation of related amphetamine compounds. bu.edu The Phenomenex Lux® AMP column is a modern CSP specifically designed for the enantiomeric separation of amphetamines. bu.edumaastrichtuniversity.nl

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral column. A common CDA is 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent), which reacts with the amine group of 4-FMA to form diastereomers that can then be resolved using conventional reversed-phase LC-MS. nih.gov

Supercritical fluid chromatography (SFC) using a chiral stationary phase is another effective technique for enantiomeric separation, often providing faster analysis times and reduced solvent consumption compared to HPLC. dea.gov

Spectroscopic Characterization Methods for Identification and Structural Elucidation

While chromatography is used for separation, spectroscopy is essential for the definitive identification and structural elucidation of molecules like 4-FMA.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule. hyphadiscovery.com It provides detailed information about the chemical environment of specific atoms (primarily hydrogen and carbon) by observing their behavior in a magnetic field.

The analysis of fluorinated compounds like 4-FMA by NMR presents unique challenges and opportunities. jeol.comjeolusa.com The presence of the fluorine atom (¹⁹F) complicates the proton (¹H) and carbon (¹³C) spectra due to J-coupling (spin-spin coupling) between these nuclei. jeol.comjeolusa.com These couplings can span over several bonds, making the spectra complex but also providing valuable structural information. jeol.com Techniques such as ¹H{¹⁹F} decoupling can be used to simplify the proton spectrum by removing the splitting caused by fluorine.

A complete structural assignment typically involves a suite of NMR experiments, including one-dimensional ¹H and ¹³C NMR, as well as two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish through-bond connectivity. hyphadiscovery.com

The ¹H NMR spectrum of 4-FMA hydrochloride in D₂O shows characteristic signals corresponding to the different protons in the molecule. swgdrug.org

Table 3: ¹H NMR Data for this compound HCl (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.33 | m | 2H | Aromatic protons (ortho to Fluorine) |

| ~7.15 | m | 2H | Aromatic protons (meta to Fluorine) |

| ~3.53 | m | 1H | CH proton |

| ~3.00 | m | 1H | CH₂ proton (diastereotopic) |

| ~2.90 | m | 1H | CH₂ proton (diastereotopic) |

| 2.70 | s | 3H | N-CH₃ (N-methyl) protons |

| 1.28 | d | 3H | C-CH₃ (methyl) protons |

Note: Chemical shifts are approximate. Multiplicity abbreviations: s = singlet, d = doublet, m = multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, substituted aromatic ring, alkyl groups, and carbon-fluorine bond.

The primary amine (-NH₂) group typically exhibits two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching, respectively. A moderate to strong N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹.

The aromatic ring gives rise to several characteristic peaks. The aromatic C-H stretching vibrations are typically observed as weak bands just above 3000 cm⁻¹. The C=C ring stretching vibrations produce bands of variable intensity in the 1600-1450 cm⁻¹ region. A strong absorption band resulting from the out-of-plane C-H bending vibration is expected in the 850-800 cm⁻¹ range, which is indicative of para-substitution on the benzene ring.

The aliphatic portions of the molecule, the methyl (-CH₃) and methylene (-CH₂) groups, are identified by their C-H stretching vibrations, which occur just below 3000 cm⁻¹. Finally, the carbon-fluorine (C-F) bond produces a very strong and characteristic absorption band in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3300 | N-H Stretch | Primary Amine | Medium |

| > 3000 | C-H Stretch | Aromatic Ring | Weak |

| < 3000 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium-Strong |

| 1650-1580 | N-H Bend | Primary Amine | Medium-Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium |

| 1250-1000 | C-F Stretch | Aryl Fluoride | Strong |

| 850-800 | C-H Bend (out-of-plane) | p-Substituted Ring | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of elemental composition. gcms.cz Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, enabling the determination of a molecule's exact mass and, consequently, its unique elemental formula.

For this compound, the molecular formula is C₁₀H₁₄FN. medchemexpress.com The calculated monoisotopic mass is approximately 167.1110 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value with low ppm error provides high confidence in the compound's identity.

In addition to determining the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. nih.gov The fragmentation of the molecular ion (M+) of this compound is expected to follow predictable pathways for amine-containing compounds. miamioh.edu The predominant fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu In this case, cleavage would result in the loss of the largest substituent, the 4-fluorobenzyl radical, leading to a stable iminium ion. Another significant fragmentation pathway involves benzylic cleavage, which can produce a fluorotropylium ion or a 4-fluorobenzyl cation.

Table 2: Predicted HRMS Fragmentation of this compound

| Predicted m/z | Possible Fragment Formula | Fragmentation Pathway |

| 167.1110 | [C₁₀H₁₄FN]⁺ | Molecular Ion (M⁺) |

| 109.0402 | [C₇H₆F]⁺ | Benzylic cleavage, formation of 4-fluorobenzyl cation |

| 58.0657 | [C₃H₈N]⁺ | α-cleavage, loss of 4-fluorobenzyl radical |

Sample Preparation Techniques for Biological and Non-Biological Matrices

Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte of interest from complex matrices, remove interfering substances, and concentrate the analyte to detectable levels. youtube.com The choice of technique depends on the properties of the analyte and the nature of the sample matrix.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for sample preparation that separates compounds from a liquid matrix based on their physical and chemical properties. labrulez.com For this compound, a basic compound, reversed-phase or mixed-mode cation exchange SPE sorbents are often employed for extraction from aqueous biological matrices like urine and plasma.

A typical reversed-phase SPE protocol involves four main steps: conditioning, loading, washing, and elution. youtube.com The sorbent (e.g., C18 or a polymeric phase) is first conditioned with an organic solvent like methanol, followed by water or a buffer to activate the stationary phase. youtube.com The sample, with its pH adjusted to be basic (pH > 9) to ensure the amine is in its neutral form, is then loaded onto the cartridge. A washing step with a weak solvent removes polar interferences while retaining the analyte. Finally, the purified analyte is eluted from the sorbent using an organic solvent, often modified with a small amount of a basic additive like ammonium hydroxide to facilitate the release of the amine.

Table 3: General Solid Phase Extraction Protocol

| Step | Procedure | Purpose |

| Conditioning | The SPE cartridge is rinsed with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., deionized water). | To activate the sorbent and ensure reproducible retention of the analyte. |

| Loading | The pre-treated sample is passed through the conditioned cartridge at a slow, controlled flow rate. | To adsorb the analyte onto the SPE sorbent. youtube.com |

| Washing | The cartridge is rinsed with a solvent (e.g., water/methanol mixture) that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. | To remove matrix components that could interfere with analysis. youtube.com |

| Elution | A strong organic solvent (e.g., methanol with ammonia) is passed through the cartridge to desorb the analyte. | To recover the purified and concentrated analyte for analysis. youtube.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the principle of differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov To extract a basic analyte like this compound from a biological fluid, the pH of the aqueous phase must be adjusted. researchgate.net

The sample is made alkaline (pH > 9) by adding a base such as sodium hydroxide or ammonium hydroxide. This converts the amine salt into its free base form, which is significantly more soluble in non-polar organic solvents. A water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a chloroform-isopropanol mixture) is then added. semanticscholar.org After vigorous mixing to maximize the surface area between the two phases and allow for the transfer of the analyte, the layers are separated by centrifugation. The organic layer containing the analyte is collected, and the solvent is typically evaporated and the residue reconstituted in a suitable solvent for chromatographic analysis.

Table 4: General Liquid-Liquid Extraction Protocol

| Step | Procedure | Purpose |

| pH Adjustment | The aqueous sample (e.g., urine, plasma) is made basic (pH > 9) using a suitable base. | To convert the protonated amine into its neutral free base form, increasing its affinity for the organic solvent. |

| Extraction | A water-immiscible organic solvent is added, and the mixture is vortexed or shaken. | To transfer the analyte from the aqueous phase to the organic phase. |

| Phase Separation | The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers. | To allow for clean collection of the solvent layer. |

| Collection & Concentration | The organic layer is carefully removed, evaporated to dryness, and the residue is redissolved in a small volume of mobile phase or other appropriate solvent. | To isolate and concentrate the analyte prior to analysis. |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. iu.edu For this compound, derivatization of the primary amine group can enhance volatility for gas chromatography (GC) and improve the response of specific detectors. gcms.cz

Acylation is a common strategy where the amine is reacted with an acylating agent, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). researchgate.net This reaction replaces the active hydrogens on the nitrogen with a perfluoroacyl group, creating a derivative that is more volatile, thermally stable, and highly responsive to electron capture detection (ECD). gcms.cz

Silylation is another widely used technique, employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process substitutes the amine hydrogens with non-polar trimethylsilyl (TMS) groups. The resulting TMS derivatives are generally more volatile and less prone to adsorption on active sites within the GC system, leading to improved peak shape and sensitivity. sigmaaldrich.comnih.gov

Table 5: Common Derivatization Strategies for Primary Amines

| Strategy | Reagent | Abbreviation | Derivative Formed | Analytical Advantage |

| Acylation | Trifluoroacetic anhydride | TFAA | N-trifluoroacetyl | Increased volatility and ECD response. iu.edu |

| Acylation | Heptafluorobutyric anhydride | HFBA | N-heptafluorobutyryl | Excellent volatility and high ECD sensitivity. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N,N-bis(trimethylsilyl) | Increased volatility and thermal stability for GC analysis. sigmaaldrich.com |

Forensic and Toxicological Analysis of 1 4 Fluorophenyl 2 Methylpropan 2 Amine

Detection and Identification in Biological Samples (e.g., hair, urine, blood)

The detection of 1-(4-fluorophenyl)-2-methylpropan-2-amine in biological specimens such as hair, urine, and blood is crucial for determining exposure and for medicolegal investigations. The choice of matrix depends on the desired window of detection. Urine is suitable for detecting recent use, typically within a few days, while blood provides information on very recent use and impairment. Hair analysis offers a much longer detection window, potentially revealing a history of use over several months. webmd.comnih.gov

Hair Analysis: Hair samples are a valuable matrix for detecting long-term exposure to drugs. webmd.com The incorporation of this compound into hair would occur through blood circulation to the hair follicle. Analysis typically involves washing the hair to remove external contamination, followed by extraction of the drug from the hair shaft. nih.gov Given its chemical properties as a phenethylamine (B48288) derivative, it is expected to be detectable in hair using sensitive analytical techniques.

Urine Analysis: Urine is the most common matrix for drug screening due to its non-invasive collection and higher concentration of drugs and their metabolites. nih.gov For this compound, detection in urine would likely involve an initial screening test, followed by a more specific confirmation method. The parent compound and its potential metabolites would be excreted in urine, making it a primary target for detection.

Blood Analysis: Blood samples are analyzed to determine recent drug use and to correlate drug concentrations with potential impairment. The detection of this compound in blood would indicate exposure within hours. nih.gov Due to lower concentrations in blood compared to urine, highly sensitive analytical methods are required for its detection.

A summary of biological samples and their detection windows is provided in the table below.

| Biological Sample | Detection Window |

| Hair | Weeks to months |

| Urine | 1-4 days |

| Blood | Up to 24-48 hours |

Differentiation from Regioisomeric and Structural Analogs in Forensic Contexts

A significant challenge in the forensic analysis of this compound is its differentiation from regioisomeric and structural analogs. Regioisomers, such as 1-(2-fluorophenyl)-2-methylpropan-2-amine (B7791939) and 1-(3-fluorophenyl)-2-methylpropan-2-amine, have the same molecular weight and can produce very similar mass spectra, making their distinction difficult with standard screening methods. sciex.jpnih.gov

Structural analogs, which may differ in the position of substituents or the nature of the alkyl chain, also pose a challenge. The differentiation is critical as different isomers can have varying potencies and legal statuses. sciex.jpnih.gov

Advanced analytical techniques are necessary to distinguish between these closely related compounds. Gas chromatography (GC) can separate isomers based on their different boiling points and interactions with the stationary phase. The retention times of the isomers will vary, allowing for their individual identification when coupled with a mass spectrometer (MS).

Below is a table illustrating the key characteristics for differentiating this compound from its potential regioisomers.

| Compound | Molecular Formula | Molecular Weight | Potential Differentiating Features |

| This compound | C₁₀H₁₄FN | 167.22 g/mol | Unique retention time in GC; specific fragmentation pattern in MS/MS |

| 1-(2-fluorophenyl)-2-methylpropan-2-amine | C₁₀H₁₄FN | 167.22 g/mol | Different retention time in GC; distinct fragmentation pattern in MS/MS |

| 1-(3-fluorophenyl)-2-methylpropan-2-amine | C₁₀H₁₄FN | 167.22 g/mol | Different retention time in GC; characteristic fragmentation pattern in MS/MS |

Methodologies for Screening and Confirmation in Forensic Toxicology

The analysis of this compound in forensic toxicology typically follows a two-step process: an initial screening test followed by a confirmatory test.

Screening Methods: Screening tests are designed to be rapid and to detect a broad class of compounds. Immunoassays are common screening tools for amphetamine-type substances. nih.gov However, the cross-reactivity of these assays with novel analogs like this compound can be variable and may lead to false negatives. Therefore, more comprehensive screening methods such as gas chromatography-mass spectrometry (GC-MS) in full-scan mode or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed. medwinpublishers.comnih.gov

Confirmation Methods: Positive screening results must be confirmed using a more specific and sensitive method. nih.gov Confirmatory methods provide unambiguous identification and quantification of the substance.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique in forensic toxicology. The sample is first extracted and may be derivatized to improve its chromatographic properties. nih.gov The compound is then separated by GC and detected by MS, which provides a characteristic fragmentation pattern, or "mass spectrum," that can be compared to a reference standard for positive identification. medwinpublishers.com For fluorinated amphetamine analogs, specific ions in the mass spectrum can aid in identification. spectrabase.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for the analysis of many drugs in biological matrices due to its high sensitivity and selectivity. medwinpublishers.com It is particularly useful for analyzing compounds that are not easily volatilized for GC-MS. The compound is separated by liquid chromatography and then detected by a tandem mass spectrometer, which can provide highly specific fragmentation data for confirmation and quantification.

The table below summarizes the common analytical techniques used for the screening and confirmation of this compound.

| Analytical Technique | Purpose | Key Advantages |

| Immunoassay | Screening | Rapid, cost-effective |

| GC-MS | Screening & Confirmation | Good separation, provides structural information |

| LC-MS/MS | Screening & Confirmation | High sensitivity and selectivity, suitable for a wide range of compounds |

Challenges in the Analytical Identification of Novel Psychoactive Substances (NPS)

The rapid emergence and chemical diversity of NPS, including compounds like this compound, present numerous challenges for forensic toxicologists.

Lack of Reference Standards: A primary challenge is the unavailability of certified reference materials for newly emerged NPS. Without these standards, the definitive identification and quantification of a substance are significantly hampered. nih.gov

Structural Similarity: Many NPS are structural or positional isomers of each other, leading to similar analytical profiles that can be difficult to distinguish using routine methods. This necessitates the use of high-resolution analytical techniques and careful data interpretation. sciex.jpnih.gov

Limited Toxicological Data: For most NPS, there is a scarcity of information regarding their metabolism, pharmacokinetics, and toxicity. This makes it difficult to predict which metabolites should be targeted for analysis and to interpret the toxicological significance of the findings. sciex.jp

Rapidly Evolving Landscape: The chemical structures of NPS are constantly being modified to circumvent legal controls, meaning that analytical methods must be continually updated to keep pace with these new analogs. acs.org This creates a "cat-and-mouse" game between clandestine chemists and forensic laboratories.

The table below outlines some of the major challenges in the analytical identification of NPS.

| Challenge | Description |

| Lack of Reference Standards | Difficulty in confirming the identity and concentration of a new substance. |

| Isomeric and Structural Analogs | High potential for misidentification due to similar analytical properties. |

| Limited Pharmacological and Toxicological Data | Uncertainty in interpreting the clinical and forensic significance of findings. |

| Constant Emergence of New Compounds | The need for continuous development and validation of analytical methods. |

Preclinical Evaluation and Research Applications of 1 4 Fluorophenyl 2 Methylpropan 2 Amine

In Vitro and In Vivo Models for Biological Activity Assessment

There is a lack of specific published studies detailing the evaluation of 1-(4-fluorophenyl)-2-methylpropan-2-amine in established in vitro and in vivo models. Preclinical evaluation of novel compounds typically involves a battery of tests to determine their pharmacological and toxicological profiles.

In vitro models are fundamental for initial screening and mechanistic studies. These can include:

Receptor Binding Assays: To determine the affinity and selectivity of the compound for various receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

Enzyme Inhibition Assays: To measure the compound's ability to inhibit specific enzymes, which is crucial for drug development (e.g., kinases, proteases).

Cell-Based Assays: Using cultured cells (primary cells or cell lines) to assess cellular responses like proliferation, apoptosis, or changes in signaling pathways. For instance, researchers use cell lines like MCF-7 (breast cancer) or HCT-116 (colon cancer) to evaluate the anti-proliferative activity of new chemical entities.

ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: In vitro systems, such as liver microsomes, are used to predict the metabolic stability of a compound.

In vivo models are employed to understand the effects of a compound in a whole, living organism, providing insights into its efficacy and safety. Common models include:

Animal Models of Disease: For example, in autoimmune disease research, an adjuvant-induced arthritis model in rodents can be used to test the in vivo activity of potential therapeutics like p38 MAP kinase inhibitors. nih.gov

Pharmacokinetic Studies: To determine how the compound is absorbed, distributed, metabolized, and excreted in animal models, which helps in establishing its bioavailability and dosing regimens.

Toxicology Studies: To identify potential adverse effects and determine the safety profile of the compound.

Although these are standard preclinical evaluation methods, no specific data from such tests for this compound are currently available in the scientific literature.

Evaluation as a Precursor in Medicinal Chemistry for Therapeutic Agents

The role of this compound as a specific precursor or key intermediate in the synthesis of the following classes of therapeutic agents is not explicitly described in the available literature. Medicinal chemistry often involves the use of various building blocks to construct complex molecules with desired pharmacological properties. While the amine and fluorophenyl moieties are common in drug molecules, the direct synthetic lineage from this particular compound is not documented in the context of the agents below.

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. nih.govencyclopedia.pub The inhibition of the DPP-IV enzyme increases the levels of incretin hormones, which in turn enhances insulin secretion. nih.govoatext.com Numerous synthetic approaches have been developed to create diverse heterocyclic scaffolds found in DPP-IV inhibitors. nih.gov However, a review of these synthetic strategies does not indicate the use of this compound as a starting material or intermediate.

Exploration in Neurological Disorder Research

The exploration of novel chemical entities for the treatment of neurological disorders is an active area of research. nih.govnih.gov Compounds containing the fluorophenyl group have been investigated for various neurological targets. For instance, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor, a target for a variety of neurological dysfunctions. nih.govnih.gov Despite this, there are no specific studies linking this compound to research on therapeutic agents for neurological disorders.

Computational and in Silico Studies of 1 4 Fluorophenyl 2 Methylpropan 2 Amine

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pharmacology, it is frequently used to predict the interaction between a small molecule ligand and the binding site of a target protein. This method allows researchers to visualize and analyze the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the biological activity of a compound.

For a psychoactive substance like 1-(4-fluorophenyl)-2-methylpropan-2-amine, molecular docking studies would typically be employed to investigate its binding modes with various monoamine transporters, such as the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET), as well as with relevant receptor subtypes. The fluorophenyl group and the alpha-methyl and N-methyl groups are key structural features that would be of interest in such a study. The fluorine atom, for instance, can alter the electronic properties of the phenyl ring and may participate in specific interactions with the receptor, potentially influencing binding affinity and selectivity.

While specific docking studies on this compound are not published, research on other substituted amphetamines has demonstrated the utility of this approach in understanding their mechanisms of action. These studies can reveal key amino acid residues within the transporter binding pockets that are critical for ligand recognition and can help to explain the differences in potency and selectivity observed between different analogues.

Table 1: Key Molecular Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Potential Role in Binding of Substituted Amphetamines |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amine group is a key hydrogen bond donor, interacting with polar residues in the receptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The phenyl ring and methyl groups typically engage in hydrophobic interactions with nonpolar residues. |

| Electrostatic Interactions | The attractive or repulsive forces between molecules based on their charge distribution. | The positively charged amine group at physiological pH interacts with negatively charged residues. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to compute the electronic structure and properties of molecules. These calculations can provide valuable insights into a molecule's geometry, energy, and electronic properties, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). Such information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

For this compound, quantum chemical calculations, often employing Density Functional Theory (DFT), could be used to elucidate the effects of the 4-fluoro substitution on the electronic properties of the amphetamine scaffold. The high electronegativity of the fluorine atom can influence the electron density of the phenyl ring, which in turn can affect its interactions with receptor sites.

A computational study on a series of amphetamines using DFT has shown that substitutions on the phenyl ring and the amine group can significantly alter the electronic environment, particularly around the nitrogen atom. While that study did not include the specific compound of interest, it demonstrated that these computational methods are sensitive enough to discern the subtle electronic differences between analogues. The calculated electronic properties can then be used to develop Quantitative Structure-Activity Relationships (QSAR), which correlate these properties with biological activity.

Table 2: Representative Electronic Properties from Quantum Chemical Calculations of Substituted Amphetamines

| Property | Description | Relevance to Pharmacological Activity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Can be correlated with the molecule's reactivity and its potential to undergo metabolism or form certain types of interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Reveals the distribution of electron density and identifies potential sites for electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of a molecule. | Influences the molecule's solubility and its ability to cross biological membranes. |

Note: The values in this table are illustrative of the types of data generated for substituted amphetamines and are not specific to this compound.

Predictive Modeling of Pharmacological Activity and ADME Properties

Predictive modeling, particularly for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is a critical component of modern drug discovery and is increasingly applied to the study of psychoactive substances. These in silico models use a compound's chemical structure to predict its pharmacokinetic and pharmacodynamic behavior in the body. This allows for the early identification of compounds with potentially unfavorable properties, saving time and resources in the drug development process.

For this compound, predictive models could be used to estimate a range of properties. Pharmacological activity models, often based on QSAR, could predict its affinity for various transporters and receptors based on a training set of similar compounds with known activities.

ADME prediction models would focus on properties such as:

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Crucial for a centrally acting compound.

CYP450 Metabolism: Predicts the likely sites of metabolism and potential for drug-drug interactions.

Plasma Protein Binding: Influences the free concentration of the drug available to exert its effects.

Studies on other phenethylamines have utilized in silico tools to predict their metabolic fate and pharmacokinetic profiles. For instance, the presence of a fluorine atom on the phenyl ring is known to often block metabolism at that site, potentially leading to a longer half-life compared to its non-fluorinated counterpart. Predictive models can help to quantify these effects and guide further experimental studies.

Table 3: Commonly Predicted ADME Properties and Their Significance

| ADME Property | Predicted Parameter | Significance |

| Absorption | Caco-2 Permeability, Human Intestinal Absorption (%) | Indicates the extent to which the compound is likely to be absorbed after oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (%) | Predicts the ability to reach the central nervous system and the fraction of free drug in circulation. |

| Metabolism | CYP Isoform Inhibition/Substrate Prediction | Identifies the potential for metabolic drug-drug interactions and the primary enzymes responsible for clearance. |

| Excretion | Total Clearance, Renal Organic Cation Transporter Substrate | Estimates the rate at which the compound is removed from the body and the likely mechanisms of excretion. |

Future Directions and Emerging Research Avenues for 1 4 Fluorophenyl 2 Methylpropan 2 Amine

Development of Advanced Analytical Techniques for Trace Analysis

The proliferation of new psychoactive substances (NPS), including 4-FMA, presents a significant challenge for forensic and clinical toxicology. caymanchem.com Developing advanced analytical techniques for the rapid and sensitive detection of 4-FMA in biological and non-biological matrices is a critical research priority.

Current methods for identifying fluorinated amphetamines often rely on established techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with a diode-array detector (HPLC-PDA). nih.govsciensano.be For instance, a validated GC-MS method for the related compound 4-fluoroamphetamine (4-FA) in serum achieved a limit of detection (LOD) of 1 ng/mL and a lower limit of quantification (LLOQ) of 5 ng/mL. nih.gov However, the chemical similarity among fluorinated amphetamines and the potential for low concentrations in biological samples necessitate the development of more specific and sensitive assays.

Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer superior sensitivity and selectivity, which are crucial for distinguishing between isomers and detecting minute traces of the compound and its metabolites. nih.gov

Immunoassays: The development of specific antibodies for 4-FMA could lead to rapid screening tools. Research has shown that some amphetamine immunoassays exhibit cross-reactivity with related compounds; for example, the CEDIA DAU assay showed a 6% cross-reactivity with 4-FA. nih.gov Tailored immunoassays would improve the accuracy of initial screenings.

Novel Sample Preparation Techniques: Innovations in sample extraction and concentration from complex matrices like blood, urine, and wastewater are needed to improve detection limits and analytical throughput.

| Analytical Technique | Application | Key Advantages | Reported Performance (for related compounds) |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative and quantitative analysis in forensic samples. nih.gov | Established methodology, good for general screening. nih.gov | LOD: 1 ng/mL (for 4-FA in serum) nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantification and identification in seized materials. sciensano.be | Robust and reliable for quantitative analysis. nih.gov | Used for quantitation of 4-CMA in tablets. sciensano.be |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Trace analysis in biological fluids. nih.gov | High sensitivity and specificity. nih.gov | LOD as low as 0.7-15 ng/mL (for other drugs). nih.gov |

Exploration of Novel Therapeutic Applications beyond Current Indications

Although 4-FMA is not approved for any medical use, its mechanism of action as a monoamine releaser suggests that its broader chemical class could be a source of novel therapeutic agents. psychonautwiki.org Like other amphetamines, 4-FMA likely increases levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). psychonautwiki.org The exploration of atypical dopamine transporter (DAT) inhibitors, which show therapeutic potential for psychostimulant use disorders without exhibiting a stimulant response themselves, provides a potential avenue for research. nih.gov These atypical inhibitors are thought to stabilize a different conformation of the DAT compared to classic stimulants. nih.gov

Future research could investigate:

Receptor Binding and Functional Assays: Detailed in vitro studies are needed to precisely characterize the binding affinity and functional activity of 4-FMA at dopamine, serotonin, and norepinephrine transporters and receptors. The related compound 4-FA is a releasing agent and reuptake inhibitor of these monoamines. wikipedia.org

Analog Development: By modifying the structure of 1-(4-fluorophenyl)-2-methylpropan-2-amine, it may be possible to design new compounds that retain specific activities while minimizing undesirable effects. For example, research into other fluorinated amphetamines like 3-fluoroamphetamine has examined how structural changes affect selectivity for dopamine and norepinephrine release over serotonin. wikipedia.org

Preclinical Behavioral Models: If analogs with favorable in vitro profiles are identified, they could be tested in animal models of conditions such as attention-deficit/hyperactivity disorder (ADHD) or treatment-resistant depression to assess potential therapeutic efficacy.

Comprehensive Toxicological and Safety Pharmacology Studies

There is a significant lack of knowledge regarding the toxicology and pharmacology of 4-FMA. wikipedia.orgcloud-clone.com Anecdotal reports and its association with other designer drugs suggest potential health risks, but rigorous scientific data is sparse. tripsitter.com

A crucial area for future research is the compound's hepatotoxicity. An in vitro study using primary rat hepatocytes and human hepatoma cell lines investigated the liver toxicity of 4-FMA. nih.govresearchgate.net The results indicated that 4-FMA induces cytotoxicity and that its metabolism by cytochrome P450 (CYP) enzymes plays a major role. nih.gov Specifically, CYP2E1, CYP3A4, and CYP2D6 were identified as key enzymes in its metabolic pathway, influencing its toxic effects. nih.govresearchgate.net The study also found that 4-FMA exposure led to mitochondrial dysfunction, oxidative stress, and apoptosis in liver cells. nih.gov

Future toxicological studies should include:

In Vivo Toxicity Studies: Animal models are needed to understand the systemic toxicity of 4-FMA, including its effects on the cardiovascular, respiratory, and central nervous systems. The related compound 4-FA has been linked to severe cardiovascular and cerebrovascular complications. nih.govnih.gov

Cardiovascular Safety Pharmacology: Given the known cardiovascular risks of stimulants, detailed studies on the effects of 4-FMA on heart rate, blood pressure, and cardiac electrophysiology are imperative. nih.gov

| Hepatocellular Model | EC₅₀ Value (MTT Assay) | Key Findings |

|---|---|---|

| Primary Rat Hepatocytes (PRH) | 2.21 mM nih.govresearchgate.net | Most sensitive model; showed evidence of apoptosis, necrosis, and oxidative stress. nih.gov |

| HepaRG (Human) | 5.59 mM nih.govresearchgate.net | Demonstrated dose-dependent cytotoxicity. nih.gov |

| HepG2 (Human) | 9.57 mM nih.govresearchgate.net | Showed the least sensitivity to 4-FMA exposure. nih.gov |

Investigation of Long-Term Neurobiological Effects and Abuse Potential

The potential for long-term neurobiological harm and abuse is a significant concern for any psychoactive substance. For 4-FMA, very little is known in this area. psychonautwiki.org Research into related para-halogenated amphetamines has yielded mixed results regarding neurotoxicity. For example, 4-chloroamphetamine (4-CA) is known to be a potent serotonin neurotoxin, while 4-fluoroamphetamine (4-FA) does not appear to cause long-lasting depletion of brain serotonin. wikipedia.org This suggests that the specific halogen substitution is a critical determinant of neurotoxic potential.

Future research avenues should focus on:

Long-Term Neurotoxicity Studies: Animal studies involving chronic administration of 4-FMA are needed to assess its long-term effects on monoaminergic systems, including potential damage to dopaminergic and serotonergic neurons.

Behavioral Models of Abuse: The abuse potential of 4-FMA can be formally assessed using preclinical models such as self-administration and conditioned place preference studies in animals.

Effects on the Amygdala and Memory: The amygdala plays a primary role in processing emotional responses like fear and anxiety and is involved in memory consolidation. wikipedia.org Given the stimulant and entactogenic effects of amphetamine-like substances, investigating how chronic 4-FMA use affects the structure and function of the amygdala and related neural circuits is a critical area for future study.

The current understanding of this compound is limited. A dedicated and systematic research effort is required to fully characterize its analytical profile, explore any potential therapeutic utility, and comprehensively define its toxicological and neurobiological risks.

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-2-methylpropan-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination of 4-fluorophenylacetone with methylamine under hydrogenation conditions. Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 4-fluoro-benzyl chloride derivatives) with 2-methylpropan-2-amine. Reaction optimization should focus on:

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation efficiency .

- Solvent systems : Ethanol or dichloromethane to balance solubility and reactivity .

- Temperature control : 60–80°C for optimal kinetics without side-product formation .

Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : NMR to confirm fluorine substitution patterns (δ ≈ -115 ppm for para-fluorine) and NMR to resolve methyl and amine protons .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (MW: 181.23 g/mol) and fragmentation patterns .

- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screens should include:

- Receptor binding assays : Target serotonin (5-HT) or dopamine receptors due to structural similarity to amphetamine derivatives .

- CYP450 inhibition studies : Assess metabolic stability using liver microsomes .

- Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cell lines to establish safety thresholds .

Advanced Research Questions